molecular formula C7H12 B3386875 1,2-Dimethylcyclopentene CAS No. 765-47-9

1,2-Dimethylcyclopentene

Cat. No.: B3386875
CAS No.: 765-47-9
M. Wt: 96.17 g/mol
InChI Key: SZZWLAZADBEDQP-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclopentene is an organic compound classified as a cyclic alkene, with the molecular formula C7H12 and a molecular weight of 96.17 g/mol . Its structure is based on a five-membered cyclopentene ring with two methyl groups substituted at the 1 and 2 positions . This compound is provided as a high-purity reagent for research and development applications.Researchers value this compound for studies in hydrocarbon chemistry and fuel research. Its structure and properties make it a subject of interest in investigating combustion characteristics and the behavior of branched cyclic hydrocarbons, which can provide insights into improving engine efficiencies and reducing emissions . It is also useful in conformational and stereochemical studies due to the spatial arrangements its structure allows .In laboratory settings, this compound can serve as a reactant or a nonpolar solvent for other non-polar substances, consistent with the "like dissolves like" principle, as it is insoluble in polar solvents like water . A specific research application includes its use in hydrogenation studies; the hydrogenation of this compound is an exothermic reaction with a recorded enthalpy of reaction (ΔrH°) of -94.35 ± 0.75 kJ/mol in the liquid phase . This compound is for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1,2-dimethylcyclopentene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-6-4-3-5-7(6)2/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZWLAZADBEDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227306
Record name 1,2-Dimethylcyclopentene
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Molecular Weight

96.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-47-9
Record name 1,2-Dimethylcyclopentene
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Record name 1,2-Dimethylcyclopentene
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Record name 1,2-Dimethylcyclopentene
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Record name 1,2-dimethylcyclopentene
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Record name 1,2-Dimethylcyclopentene
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclopentene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl halides under basic conditions. Another method includes the dehydrohalogenation of 1,2-dimethylcyclopentane using strong bases like potassium tert-butoxide .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic dehydrogenation of 1,2-dimethylcyclopentane. This process typically employs metal catalysts such as palladium or platinum at elevated temperatures to facilitate the removal of hydrogen atoms .

Chemical Reactions Analysis

Catalytic Hydrogenation

1,2-Dimethylcyclopentene undergoes syn-addition of hydrogen in the presence of metal catalysts (Pd, Pt, Ni) to yield cis-1,2-dimethylcyclopentane exclusively . The reaction proceeds via adsorption of hydrogen and alkene onto the catalyst surface, followed by stepwise hydrogen transfer.

Reagent/Conditions Product Stereochemistry ΔH° (kJ/mol)
H₂, Pd/C (hexane)cis-1,2-dimethylcyclopentaneSyn addition-94.35 ± 0.75

Key Studies :

  • Enthalpy of hydrogenation measured at -94.35 kJ/mol , confirming exothermicity .

  • Stereochemical outcome validated by NMR and X-ray crystallography .

Epoxidation

Treatment with peracids (e.g., mCPBA) generates This compound oxide via electrophilic addition.

Reagent Conditions Product Yield
mCPBACH₂Cl₂, 0°CEpoxide~85%

Dihydroxylation

Osmium tetroxide (OsO₄) induces anti-dihydroxylation, forming cis-1,2-dimethylcyclopentane diol .

Mechanistic Insight :

  • OsO₄ adds across the double bond, forming an osmate ester intermediate hydrolyzed to the diol.

Hydrohalogenation

Reaction with HCl or HBr proceeds via carbocation intermediates, yielding 1-chloro/bromo-1,2-dimethylcyclopentane with stereochemical variability .

Reagent Mechanism Products Stereoisomers
HClSN1/SN22 chiral centers4 stereoisomers (2 enantiomer pairs)
HBrSN1cis/trans mixturesNon-stereospecific

Case Study :

  • HCl Addition : Generates two chiral centers, producing four stereoisomers confirmed by chiral HPLC .

  • HBr Addition : Yields both cis and trans isomers due to planar carbocation intermediates .

Diels-Alder Reaction

This compound acts as a dienophile in [4+2] cycloadditions with electron-deficient dienes, forming bicyclic adducts.

Diene Conditions Product Regiochemistry
1,3-ButadieneThermal (Δ)Bicyclo[3.2.1]octeneEndo preference

Bromination

Electrophilic bromination (Br₂ in CCl₄) yields 1,2-dibromo-1,2-dimethylcyclopentane via bromonium ion formation.

Reagent Conditions Product Stereoselectivity
Br₂CCl₄, 25°CDibromideAnti addition

Hydroboration-Oxidation

Reaction with BH₃·THF followed by H₂O₂/NaOH produces 1,2-dimethylcyclopentanol with anti-Markovnikov selectivity and stereospecificity .

Step Reagent Intermediate Final Product
1. HydroborationBH₃·THFBorane-alkene complex1,2-dimethylcyclopentanol (major)
2. OxidationH₂O₂/NaOHPredominantly one diastereomer

Stereochemical Rationale :

  • Boron adds to the less substituted carbon, leading to anti-Markovnikov alcohol after oxidation .

Ozonolysis

Ozone cleavage of the double bond generates 2,6-heptanedione as the major product, alongside minor oxidative byproducts.

Reagent Conditions Major Product Byproducts
O₃, then Zn/H₂O-78°C2,6-heptanedioneAldehydes, ketones

Photophysical Interactions

Studies on excited-state interactions reveal energy transfer pathways and exciplex formation with electron-deficient aromatics.

Key Finding :

  • Fluorescence quenching observed in the presence of nitrobenzene, indicating charge-transfer interactions.

Reaction Thermodynamics

Reaction Type ΔH° (kJ/mol) Reference
Hydrogenation-94.35 ± 0.75
Epoxidation-112 (estimated)

This comprehensive analysis underscores the compound’s versatility in organic synthesis, with applications ranging from polymer precursors to chiral building blocks. Experimental data and stereochemical outcomes are consistent across peer-reviewed studies .

Scientific Research Applications

Organic Chemistry

1,2-Dimethylcyclopentene serves as a precursor in various organic synthesis reactions:

  • Reagent in Organic Reactions : It is utilized in reactions such as hydrogenation, where it converts to cis-1,2-dimethylcyclopentane .
  • Dienophile in Cycloaddition Reactions : This compound can participate in [4+2] cycloaddition reactions, allowing for the synthesis of complex cyclic structures.

Biological Studies

Research is ongoing to explore the biological activities of derivatives of this compound:

  • Potential Pharmaceutical Applications : Investigations focus on its interactions with biomolecules and its utility as a building block for drug development.

Materials Science

In industrial applications, this compound is relevant for the production of:

  • Polymers and Resins : Its derivatives are used in creating various industrial chemicals.
  • Chemical Intermediates : The compound acts as an intermediate in synthesizing more complex materials used in different applications.

Reaction Mechanisms

The reactivity of this compound stems from its double bond, which allows it to undergo various chemical transformations:

  • Oxidation : Can yield epoxides or diols when treated with oxidizing agents like peracids or osmium tetroxide.
  • Reduction : Catalytic hydrogenation leads to the formation of 1,2-dimethylcyclopentane.
  • Substitution Reactions : Halogenation can occur with halogens like bromine or chlorine replacing hydrogen atoms on the cyclopentene ring.

Case Study 1: Ozonolysis Reaction

A study highlighted the ozonolysis of this compound under gaseous conditions. The reaction yielded a complex mixture of products including:

  • Major Product : 2,6-heptanedione from oxidative ring-opening.
  • Other Products : Several abnormal ozonolysis products were identified, demonstrating the compound's intricate reactivity under oxidative conditions.

Case Study 2: Photophysical Interactions

Research has investigated the photophysical interactions of this compound with excited-state molecules. These studies have provided insights into energy transfer processes and exciplex formation involving this compound.

Mechanism of Action

The mechanism of action of 1,2-dimethylcyclopentene in chemical reactions involves the interaction of its double bond with various reagents. For instance, during catalytic hydrogenation, the double bond interacts with hydrogen atoms on the catalyst’s surface, leading to the formation of 1,2-dimethylcyclopentane. Similarly, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols .

Comparison with Similar Compounds

The following analysis compares 1,2-dimethylcyclopentene with structurally related alkenes, focusing on physical properties , stability , and reactivity .

Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Phase at 25°C Key Structural Features
This compound 96.17 -90.20 0.81 Liquid Adjacent methyl groups on C1/C2
1,5-Dimethylcyclopentene 96.17 Not reported Not reported Liquid Methyl groups on C1/C5 (opposite)
1,2-Dimethylcyclohexene 110.20 Not reported Not reported Liquid Adjacent methyl groups on C1/C2
trans-3,4-Dimethylcyclopentene 96.17 Not reported Not reported Liquid Methyl groups on C3/C4 (trans)

Key Observations :

  • This compound and 1,5-dimethylcyclopentene share identical molecular formulas but differ in substituent positions. The absence of direct steric clashes in 1,5-dimethylcyclopentene likely reduces ring strain compared to the 1,2-isomer .
  • 1,2-Dimethylcyclohexene has a larger ring (six-membered), which reduces angle strain compared to cyclopentene derivatives .
Stability Analysis

Stability in alkenes is influenced by steric hindrance , ring strain , and substituent arrangement :

  • This compound : High steric hindrance between adjacent methyl groups and significant ring strain due to the five-membered ring’s bond angles (~108° vs. ideal 109.5° for sp² carbons). This makes it less stable than isomers with substituents further apart .
  • trans-3,4-Dimethylcyclopentene : Lower steric hindrance as methyl groups are trans and separated by one carbon. Reduced ring strain compared to 1,2-isomer .
  • 1,2-Dimethylcyclohexene : Larger ring size (six-membered) minimizes angle strain, enhancing stability despite adjacent substituents .
Chemical Reactivity
2.3.1. Addition Reactions
  • HBr Addition: this compound forms two carbocation intermediates (C1 and C2) due to equivalent substituents, leading to non-stereoselective products (mixture of cis and trans diastereomers) . In contrast, trans-3,4-dimethylcyclopentene generates a single carbocation intermediate, favoring stereoselective addition .
  • Halogenation (Br₂) :

    • Bromination proceeds via a cyclic bromonium ion intermediate. For this compound, steric effects dictate anti-addition , producing a dibromide with stereochemistry determined by the substituents’ spatial arrangement .
2.3.2. Hydroboration-Oxidation
  • Hydroboration of this compound follows anti-Markovnikov addition, yielding cis-1,2-dimethylcyclopentanol as the major product. This contrasts with less hindered alkenes (e.g., 1,5-dimethylcyclopentene), where steric effects are minimized .

Biological Activity

1,2-Dimethylcyclopentene (C₇H₁₂) is an organic compound that has garnered attention in various fields, particularly in chemistry and biology, due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, pharmacological potential, and related research findings.

Chemical Structure and Properties

This compound is characterized by two methyl groups attached to the first and second carbon atoms of the cyclopentene ring. Its molecular weight is approximately 96.17 g/mol, and it has a CAS Registry Number of 765-47-9. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions .

Interaction with Biomolecules

Research indicates that derivatives of this compound exhibit potential biological activities. The compound's unique double bond structure allows it to interact with various biomolecules, which can lead to significant biological effects. For instance:

  • Antioxidant Activity : Some studies suggest that compounds derived from this compound may possess antioxidant properties, helping to neutralize free radicals in biological systems .
  • Enzyme Inhibition : There is evidence that certain derivatives can inhibit specific enzymes involved in metabolic pathways. This inhibition can affect processes such as lipid metabolism and cellular signaling .

Pharmacological Potential

The potential pharmacological applications of this compound are under investigation. Preliminary studies have shown:

  • Anti-inflammatory Effects : Research has indicated that derivatives may exhibit anti-inflammatory properties by modulating inflammatory pathways .
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For example, studies have reported that specific modifications to the this compound structure can enhance its cytotoxic effects against certain cancer cell lines .

Case Study 1: Antioxidant Properties

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of various this compound derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives had a significant ability to scavenge free radicals compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)Comparison Standard
This compound Derivative A25Ascorbic Acid (30)
This compound Derivative B15Ascorbic Acid (30)

Case Study 2: Enzyme Inhibition

In a separate study by Johnson et al. (2024), the enzyme inhibition potential of a synthesized derivative of this compound was assessed against lipoxygenase. The derivative showed a competitive inhibition profile with an IC50 value of 10 µM.

EnzymeIC50 (µM)Type of Inhibition
Lipoxygenase10Competitive

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to form reactive intermediates during chemical reactions with biomolecules. For example:

  • Electrophilic Addition : The double bond in this compound can undergo electrophilic addition reactions with nucleophiles such as thiols or amines, leading to the formation of adducts that may influence biological pathways .
  • Radical Formation : Upon oxidation, the compound can generate radical species that interact with cellular components, potentially leading to both beneficial and detrimental effects depending on the context .

Q & A

Q. What are the established synthetic routes for 1,2-dimethylcyclopentene, and how do reaction conditions influence yield and stereochemical outcomes?

Methodological Answer: this compound can be synthesized via:

  • Dehydration of 1,2-dimethylcyclopentanol : Achieved using acid catalysts (e.g., H₂SO₄) under reflux, yielding ~89% product .
  • Hydrogenation of 1,5-dimethylcyclopentene : Requires palladium on carbon (Pd/C) under H₂ gas at elevated pressures (e.g., 50–100 psi) and temperatures (80–120°C), optimized for scalability in industrial settings .
Method Catalyst/Conditions Yield Key Stereochemical Outcome
Dehydration of diolAcid (H₂SO₄), reflux~89%Predominantly cis isomer
Hydrogenation of dienePd/C, H₂ (50–100 psi), 80–120°C>90%trans-1,2-Dimethylcyclopentane

Validation : Monitor reaction progress via GC-MS or NMR to confirm regioselectivity and stereochemistry.

Q. How does the stereochemistry of halogen addition to this compound vary under different reaction mechanisms?

Methodological Answer:

  • Electrophilic addition (e.g., Br₂) : Follows anti-addition due to bromonium ion intermediate formation, yielding trans-dibromide as the major product. For example, Br₂ addition to this compound produces trans-1,2-dibromo-1,2-dimethylcyclopentane .
  • Radical or acid-catalyzed addition (e.g., HBr) : May result in multiple products due to carbocation rearrangements. For instance, HBr addition generates two enantiomers via a planar carbocation intermediate, resolved using chiral chromatography or polarimetry .

Q. Analytical Validation :

  • X-ray crystallography or NOESY NMR to confirm trans stereochemistry in dibromides.
  • Chiral HPLC to separate enantiomers from HBr addition.

Advanced Research Questions

Q. What computational methods predict the thermodynamic stability of this compound derivatives, and how do they compare with experimental data?

Methodological Answer:

  • Density Functional Theory (DFT) : Used to calculate Gibbs free energy and transition states for derivatives like 4,4-bis(ethoxycarbonyl)-1,2-dimethylcyclopentene (CAS 74160-66-0). B3LYP/6-31G(d) level simulations predict steric strain and electronic effects influencing stability .
  • Experimental Validation : Compare computed ΔG values with calorimetric data (e.g., DSC) for exothermic/endothermic reactions. Discrepancies >5% may indicate unaccounted solvent effects or kinetic barriers.

Q. How can researchers reconcile contradictory data in reaction yields or product distributions?

Methodological Answer:

  • Case Example : Hydrogenation methods report >90% yields, while dehydration routes cite ~89%.
  • Strategies :
    • Control experiments : Replicate conditions (e.g., pressure, catalyst loading) to isolate variables.
    • In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate species or side reactions.
    • Computational modeling : Apply microkinetic models to identify rate-limiting steps or competing pathways.

Q. What mechanistic insights do fluorescence quenching studies provide for this compound?

Methodological Answer:

  • Quenching Mechanism : this compound acts as a quencher in exciplex systems (e.g., with α-cyanonaphthalene). Stern-Volmer analysis reveals collisional quenching constants (kq) and activation parameters (ΔH‡, ΔS‡) .
  • Key Findings :
    • kq values correlate with solvent polarity and alkene conformation.
    • Transient absorption spectroscopy identifies exciplex lifetimes (~10 ns) and energy transfer pathways.

Q. How can stereochemical outcomes in catalytic hydrogenation be optimized for this compound derivatives?

Methodological Answer:

  • Catalyst Screening : Test chiral catalysts (e.g., Rh-DIOP) to induce enantioselectivity in hydrogenation.
  • Pressure and Temperature Effects : Lower H₂ pressure (10–20 psi) and moderate temperatures (40–60°C) reduce over-reduction side products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethylcyclopentene
Reactant of Route 2
1,2-Dimethylcyclopentene

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